molecular formula C11H13ClO B8717272 3-Chloro-2-phenyloxane CAS No. 6963-10-6

3-Chloro-2-phenyloxane

Cat. No. B8717272
CAS RN: 6963-10-6
M. Wt: 196.67 g/mol
InChI Key: UFPNQKLWOZEGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-phenyloxane is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-phenyloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-phenyloxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6963-10-6

Product Name

3-Chloro-2-phenyloxane

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3-chloro-2-phenyloxane

InChI

InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2

InChI Key

UFPNQKLWOZEGNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a dry flask fitted with dropping funnel reflux condenser, drying tube and mechanical stirrer was placed 51 g of magnesium turnings, followed by the addition of 200 ml of dry ether. A small portion of bromobenzene was added to initiate the reaction, followed by the remainder of 330 g (2.1 mole) of bromobenzene in 1 liter of dry ether at a rate sufficient to maintain reflux. The mixture was cooled in an ice-salt bath to which was added dropwise the cold ethereal solution of 2,3-dichlorotetrahydropyran. After completing the addition, the slurry was refluxed for 3 hours, cooled in an ice-water bath and 300 ml of cold 20 percent hydrochloric acid added slowly to the stirred mixture. The addition of 500 ml of water dissolved the precipitated salts, the layers were separated, the aqueous phase extracted with ether (2×200 ml) and the combined ethereal layers washed with brine (200 ml) and dried over anhydrous potassium carbonate. In vacuo removal of solvent left an amber liquid which was distilled through a 20 cm Vigreux column, whereby 256 g was collected at 77°-90°/0.25 mm Hg. The product was redistilled at 153-154/16 mm Hg, the distillate crystallizing to give needles m.p. 39.5°-40.5°. The crude yield was 256 g (93% yield based on dihydropyran).
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
93%

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